

Microstructure Analysis of C17500 Cobalt-Beryllium Copper: An In-depth Technical Guide

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This technical guide provides a comprehensive overview of the microstructure of C17500 cobalt-beryllium copper, a high-performance alloy valued for its unique combination of strength, conductivity, and thermal properties. This document details the material's composition, the critical role of heat treatment in developing its microstructure, and the experimental protocols for its analysis.

Introduction to C17500 Cobalt-Beryllium Copper

C17500, also known as Alloy 10, is a precipitation-hardenable copper alloy.^{[1][2][3]} Its advantageous properties are primarily attributed to the formation of fine cobalt beryllide precipitates within the copper matrix during a specific heat treatment process.^[4] This alloy is widely used in applications requiring high electrical and thermal conductivity coupled with good mechanical strength, such as in welding electrodes, electrical connectors, and plastic mold tooling.^{[5][6]}

The nominal composition of C17500 cobalt-beryllium copper is detailed in Table 1. The key alloying elements are cobalt and beryllium, which are essential for the precipitation strengthening mechanism.

Quantitative Data Presentation

The mechanical and physical properties of C17500 are intrinsically linked to its microstructure, which is controlled by its thermal processing history. The following tables summarize the key compositional and property data for this alloy.

Table 1: Chemical Composition of C17500[3]

Element	Content (wt. %)	Role
Beryllium (Be)	0.40 - 0.70	Forms strengthening precipitates
Cobalt (Co)	2.40 - 2.70	Primary element in beryllide precipitates, inhibits grain growth
Iron (Fe)	≤ 0.10	Impurity
Silicon (Si)	≤ 0.20	Impurity
Aluminum (Al)	≤ 0.20	Impurity
Copper (Cu)	Balance	Matrix

Table 2: Mechanical Properties of C17500 (Age-Hardened Condition)

Property	Value
Ultimate Tensile Strength	≥ 680 MPa (up to 980 MPa)
Yield Strength (0.2% Offset)	≥ 550 MPa
Elongation at Break	≥ 10%
Rockwell B Hardness	99 (Typical for TH04 Temper)
Elastic Modulus	120 - 138 GPa

Table 3: Physical Properties of C17500

Property	Value
Density	8.83 g/cm ³
Electrical Conductivity	≥ 45% IACS
Thermal Conductivity (@ 20°C)	195 - 200 W/m·K
Melting Range	1000 - 1070 °C
Coefficient of Thermal Expansion	18 µm/m·K

The Role of Heat Treatment in Microstructure Development

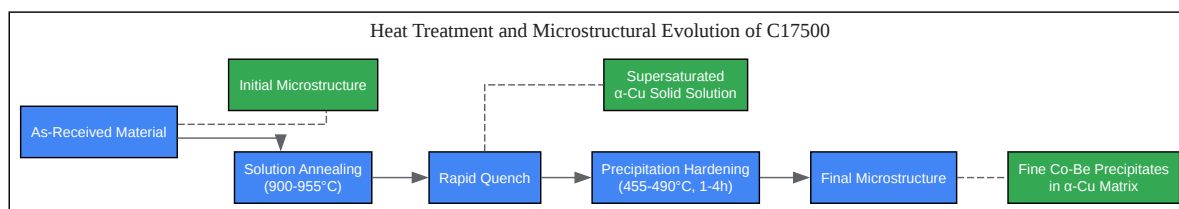
The desirable properties of C17500 are achieved through a two-stage heat treatment process: solution annealing and precipitation hardening (aging).

Solution Annealing: The alloy is heated to a temperature between 900°C and 955°C, where the beryllium and cobalt dissolve into the copper matrix, forming a single-phase solid solution.^[1] This is followed by rapid quenching, typically in water, to retain this supersaturated solid solution at room temperature. The microstructure in this state consists of equiaxed grains of the alpha-copper solid solution.^[1]

Precipitation Hardening (Aging): The quenched material is then aged at a lower temperature, typically between 455°C and 490°C for 1 to 4 hours. During this stage, a sequence of precipitation occurs, leading to the formation of finely dispersed, coherent cobalt beryllide precipitates.

The generally accepted precipitation sequence in beryllium-copper alloys is as follows:
Supersaturated α -Cu \rightarrow Guinier-Preston (G.P.) zones $\rightarrow \gamma''$ (metastable) $\rightarrow \gamma'$ (metastable) $\rightarrow \gamma$ (stable cobalt beryllide)

It is the formation of the coherent, metastable γ'' and γ' phases that creates lattice strain and significantly strengthens the alloy by impeding dislocation motion. Over-aging can lead to the formation of the stable, incoherent γ phase, which results in a loss of strength.



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A flowchart illustrating the heat treatment process and its effect on the microstructure of C17500.

Experimental Protocols for Microstructure Analysis

A thorough analysis of the C17500 microstructure requires careful sample preparation and the use of appropriate analytical techniques.

Metallographic Sample Preparation

The following protocol is recommended for the preparation of C17500 for optical and scanning electron microscopy.

- **Sectioning:** Cut the sample to the desired size using a low-speed diamond saw with ample coolant to minimize deformation.
- **Mounting:** For ease of handling, mount the sample in a conductive mounting compound if subsequent analysis in a scanning electron microscope (SEM) with energy-dispersive X-ray spectroscopy (EDS) is planned. Cold mounting is preferable to avoid any alteration of the microstructure due to heat.
- **Grinding:**
 - Perform planar grinding using a series of progressively finer silicon carbide (SiC) papers (e.g., 240, 320, 400, 600, and 800 grit).

- Use water as a lubricant and coolant during grinding.
- Ensure the sample is thoroughly cleaned between each grinding step to prevent contamination.
- Polishing:
 - Rough Polishing: Use a 6 μm diamond suspension on a napless polishing cloth, followed by a 3 μm diamond suspension on a low-nap cloth.
 - Final Polishing: Employ a 1 μm diamond suspension on a medium-nap cloth. For a superior finish, a final polish with a 0.05 μm colloidal silica suspension can be used. This step is crucial for revealing the fine precipitates.
- Etching:
 - To reveal the grain boundaries and precipitate structure, immerse or swab the polished surface with an etchant. A commonly recommended etchant for C17500 is a solution of ammonium persulfate and ammonium hydroxide.[\[1\]](#)
 - Recommended Etchant: 1 part concentrated ammonium hydroxide (NH_4OH) and 2 parts 2.5% ammonium persulfate ($(\text{NH}_4)_2\text{S}_2\text{O}_8$) in distilled water.[\[1\]](#)
 - Etching time is critical and should be monitored closely to avoid over-etching. Typical times are a few seconds.
 - Immediately after etching, rinse the sample with water, followed by ethanol, and then dry it with a stream of warm air.

Microstructural Characterization Techniques

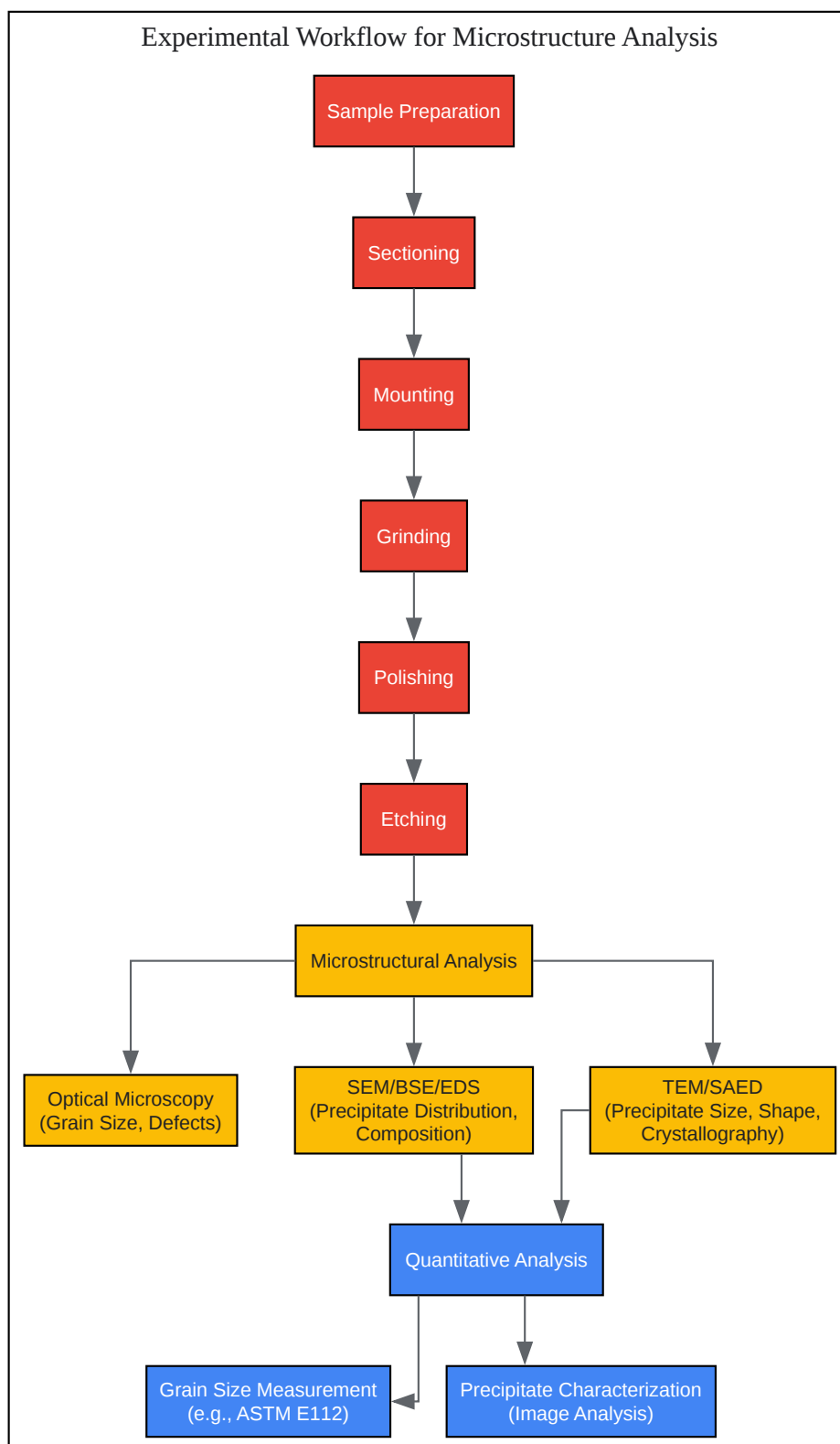
- Optical Microscopy (OM): Used for initial examination of the general microstructure, including grain size and the presence of any large inclusions or defects.
- Scanning Electron Microscopy (SEM): Provides higher magnification imaging of the microstructure. Backscattered electron (BSE) imaging is particularly useful for visualizing the cobalt beryllide precipitates, as the contrast is sensitive to atomic number differences

between the precipitates and the copper matrix. Energy-dispersive X-ray spectroscopy (EDS) can be used to confirm the elemental composition of the matrix and precipitates.

- Transmission Electron Microscopy (TEM): Necessary for detailed characterization of the nanoscale precipitates, including their size, morphology, and crystallographic relationship with the matrix.

Transmission Electron Microscopy (TEM) Sample Preparation

- Slicing and Punching: Thin slices (around 300-500 μm) are cut from the bulk material. From these slices, 3 mm discs are punched out.
- Grinding: The discs are mechanically thinned down to approximately 100-150 μm .
- Dimpling: A dimple grinder is used to create a depression in the center of the disc, reducing the thickness to around 10-20 μm at its thinnest point.
- Electropolishing or Ion Milling:
 - Twin-Jet Electropolishing: This is a common method for preparing electron-transparent regions in metallic samples. A suitable electrolyte for copper alloys is a mixture of nitric acid and methanol, or phosphoric acid-based solutions, cooled to low temperatures. The precise voltage and temperature need to be optimized for C17500 to achieve a smooth, artifact-free surface.
 - Ion Milling: An alternative or subsequent step to electropolishing. A low-angle argon ion beam is used to sputter material from the dimpled region until perforation occurs. This can help to remove any surface artifacts from electropolishing.



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A comprehensive workflow for the microstructural analysis of C17500 alloy.

Expected Microstructural Features

In the properly solution-annealed and aged condition, the microstructure of wrought C17500 will exhibit the following features:

- Matrix: An alpha-copper solid solution.
- Grains: Equiaxed, twinned grains of the alpha-copper matrix. The grain size can be influenced by the processing history.
- Precipitates: A fine, uniform dispersion of cobalt beryllide particles throughout the matrix. These precipitates are the primary strengthening phase and are typically not resolvable by optical microscopy.^[1] Their size and morphology are dependent on the aging temperature and time.

Conclusion

The microstructure of C17500 cobalt-beryllium copper is a product of its composition and, most critically, its heat treatment. A detailed analysis of this microstructure, particularly the size, distribution, and nature of the cobalt beryllide precipitates, is essential for understanding and predicting the alloy's mechanical and physical properties. The experimental protocols outlined in this guide provide a framework for researchers and scientists to effectively prepare and characterize C17500, enabling a deeper understanding of its structure-property relationships. Adherence to meticulous sample preparation techniques is paramount to obtaining accurate and reproducible results.

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